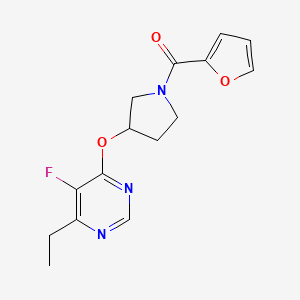

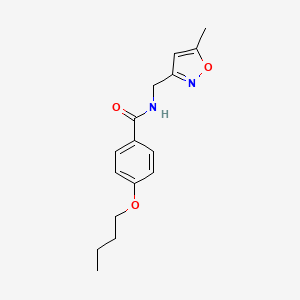

2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

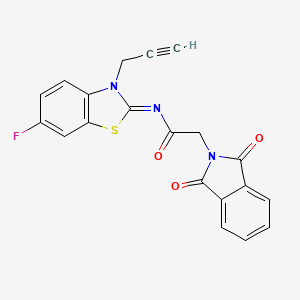

2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BMT-3 and belongs to the class of thiophene derivatives.

Aplicaciones Científicas De Investigación

Conformational Preferences in Arylamides

A study explored the conformational preferences of thiophene-based arylamides, focusing on the effects of intramolecular hydrogen bonding and solvent polarity. The findings have implications for understanding foldamer structures in these compounds (Galan et al., 2013).

Domino Process in Synthesis

Research on the synthesis of 4-Methylene-4H-3,1-benzoxazines, involving a domino process that starts with an aza-Wittig reaction, highlighted the potential of thiophene derivatives in complex organic syntheses (Fresneda et al., 2007).

Regioselective Synthesis

A study described the regioselective synthesis of a thiophene derivative, emphasizing the utility of thiophenes in complex multi-step organic synthesis processes (Bar & Martin, 2021).

Development of Antimycobacterial Agents

Research focused on the development of antimycobacterial carboxamides, showcasing the potential of thiophene derivatives in medicinal chemistry, particularly in the context of tuberculosis treatment (Nallangi et al., 2014).

Application in G Protein-Coupled Receptor Studies

A study developed a tritium-labeled thiophene derivative for studying the GPR35 receptor, highlighting its application in biochemical research and drug discovery (Thimm et al., 2013).

Exploration of EGFR Inhibitors

Research on dianilinopyrimidines as EGFR inhibitors indicated the importance of thiophene derivatives in the development of cancer therapeutics (Yan et al., 2022).

Synthesis of Luminescent Compounds

A study on the microwave-assisted synthesis of biaryl derivatives demonstrated the potential of thiophene derivatives in creating luminescent materials (Novanna et al., 2020).

Mosquito Repellent Development

Carboxamide derivatives were explored as potential mosquito repellents, illustrating the versatility of thiophene derivatives in public health applications (Katritzky et al., 2010).

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors influence the compound’s action.

Propiedades

IUPAC Name |

2-[(4-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFCHOVKQYDQMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2376453.png)

![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)

![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)

![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2376466.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)

![2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine](/img/structure/B2376473.png)